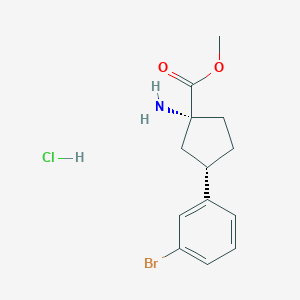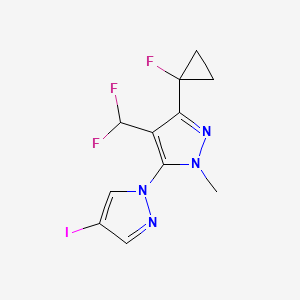![molecular formula C41H51ClN4O7S B14041384 (2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSR240612 is a potent, orally active, and specific non-peptide bradykinin B1 receptor antagonist. It has been widely studied for its potential therapeutic applications, particularly in the context of inflammation and pain management. The compound exhibits high affinity for bradykinin B1 receptors, making it a valuable tool in both research and potential clinical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of SSR240612 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, ensuring consistent reaction conditions, and implementing purification steps to isolate the final product. The use of advanced analytical techniques would be essential to monitor the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
SSR240612 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in SSR240612, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving SSR240612 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .
Major Products Formed
The major products formed from the reactions of SSR240612 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
SSR240612 exerts its effects by selectively binding to and antagonizing bradykinin B1 receptors. This interaction inhibits the activation of these receptors, which are involved in mediating inflammatory and pain responses. By blocking the bradykinin B1 receptors, SSR240612 can reduce inflammation and alleviate pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to SSR240612 in terms of their mechanism of action and therapeutic applications. These include:
MK-0686: An orally active bradykinin B1 receptor antagonist with potential anti-inflammatory activity.
Safotibant: A bradykinin B1 receptor antagonist used for its anti-inflammatory and analgesic properties.
Anatibant: A small molecule bradykinin B2 receptor antagonist used in the treatment of neurological disorders.
Uniqueness of SSR240612
SSR240612 is unique due to its high affinity and selectivity for bradykinin B1 receptors. This specificity makes it a valuable tool in research and potential therapeutic applications, particularly in the context of inflammation and pain management .
Eigenschaften
Molekularformel |
C41H51ClN4O7S |
|---|---|
Molekulargewicht |
779.4 g/mol |
IUPAC-Name |
(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C41H50N4O7S.ClH/c1-26(2)42-41(47)37(19-29-9-11-30(12-10-29)24-45-27(3)7-6-8-28(45)4)43-40(46)23-36(33-15-18-38-39(22-33)52-25-51-38)44-53(48,49)35-17-14-31-20-34(50-5)16-13-32(31)21-35;/h9-18,20-22,26-28,36-37,44H,6-8,19,23-25H2,1-5H3,(H,42,47)(H,43,46);1H/t27-,28+,36-,37-;/m1./s1 |
InChI-Schlüssel |
NFVMLBLBPVUXBQ-GAIRJXLXSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@@H](N1CC2=CC=C(C=C2)C[C@H](C(=O)NC(C)C)NC(=O)C[C@H](C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
Kanonische SMILES |
CC1CCCC(N1CC2=CC=C(C=C2)CC(C(=O)NC(C)C)NC(=O)CC(C3=CC4=C(C=C3)OCO4)NS(=O)(=O)C5=CC6=C(C=C5)C=C(C=C6)OC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















